The synthesis of Cyclosporin AM 4N-D3 typically involves modification of the cyclosporin A structure through various chemical reactions. One common method includes allylation of protected cyclosporin A derivatives, leading to the formation of new analogs with altered biological activities. The process may involve steps such as:
The technical details often include the use of solvents like dichloromethane and specific reaction conditions (e.g., temperature, time) tailored to optimize yield and purity of the final compound .
Cyclosporin AM 4N-D3 retains the core cyclic structure characteristic of cyclosporins but features specific modifications that influence its pharmacological properties. The molecular formula can be represented as C₄₃H₆₃₈N₇O₁₁, with a complex arrangement of amino acids contributing to its unique three-dimensional conformation.
Key structural features include:
The compound's stereochemistry is crucial for its biological activity, with specific configurations at chiral centers impacting binding affinity and efficacy .
Cyclosporin AM 4N-D3 undergoes various chemical reactions that can modify its activity. Notable reactions include:
These reactions highlight the compound's dynamic nature in biological systems and its potential for modification during therapeutic use .
The mechanism of action for Cyclosporin AM 4N-D3 primarily involves inhibition of T-cell activation through binding to cyclophilin proteins. This interaction prevents the dephosphorylation of nuclear factor of activated T-cells (NFAT), thereby blocking cytokine production essential for T-cell proliferation.
Key points include:
This mechanism underlies the immunosuppressive effects observed in clinical applications .
Cyclosporin AM 4N-D3 exhibits several important physical and chemical properties:
These properties significantly influence its formulation in pharmaceutical preparations and its bioavailability when administered .
Cyclosporin AM 4N-D3 has several applications in scientific research and medicine:
The ongoing research into cyclosporin analogs continues to explore their potential benefits in various therapeutic contexts, enhancing our understanding of immune modulation .
Cyclosporin AM 4N-D3 (Chemical Formula: C₆₁D₃H₁₀₆N₁₁O₁₂; Molecular Weight: 1191.60 g/mol) is a deuterated derivative of the cyclosporin A metabolite AM 4N (N-demethylated cyclosporin A). Its structure retains the cyclic undecapeptide framework characteristic of cyclosporines, with three deuterium atoms specifically incorporated at the N-methyl position of the N-methylleucine-4 residue (replacing the methyl group's hydrogen atoms). This targeted deuteration results in a mass increase of 3 Da compared to the non-deuterated AM 4N metabolite (C₆₁H₁₀₉N₁₁O₁₂; MW 1188.60 g/mol) [8] [9].
The core structure consists of 11 amino acids, including unique residues like (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), which is critical for immunosuppressive activity. The cyclic conformation is stabilized by intramolecular hydrogen bonds, forming a β-pleated sheet region. The deuterium substitution at the N-methyl group occurs without altering the stereochemical configuration of the parent molecule, preserving its receptor-binding affinity. No natural isomeric variants of AM 4N-D3 have been identified, as the deuteration is synthetically introduced [6] [9].
Table 1: Structural Characteristics of Cyclosporin AM 4N-D3
Property | Cyclosporin AM 4N-D3 | Non-Deuterated AM 4N |
---|---|---|
Molecular Formula | C₆₁D₃H₁₀₆N₁₁O₁₂ | C₆₁H₁₀₉N₁₁O₁₂ |
Molecular Weight | 1191.60 g/mol | 1188.60 g/mol |
Deuterium Position | N-methylleucine-4 residue | N/A |
Key Functional Groups | Cyclic peptide, deuterated N-methyl | Cyclic peptide, N-methyl |
IUPAC Name | (3S,6S,9S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,28-octamethyl-6,9,18-tris(2-methylpropyl)-3,21-di(propan-2-yl)-24-(3,3,3-trideuterio-2-methylpropyl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | Analogous without deuterium |
The metabolite AM 4N is generated in vivo via hepatic cytochrome P450 3A4 (CYP3A4)-mediated N-demethylation of cyclosporin A. This biotransformation occurs at the N-methylleucine-4 site, the precise location deuterated in AM 4N-D3. The metabolite retains the intact cyclic oligopeptide backbone but exhibits altered physicochemical properties due to the loss of a methyl group and subsequent deuteration [2] [6].
Cyclosporin AM 4N-D3 diverges structurally and functionally from its parent compound, cyclosporin A (CsA; C₆₂H₁₁₁N₁₁O₁₂; MW 1202.61 g/mol). The primary distinctions occur at the N-methylleucine-4 residue: CsA possesses a standard N-methyl group (-N-CH₃), while AM 4N-D3 features an N-demethylated and deuterated moiety (-N-CD₃). This modification reduces molecular weight by 11 Da compared to CsA and introduces isotopic labeling [5] [6] [9].
Metabolically, AM 4N is one of nine major ether-extractable metabolites of CsA identified across species (rat, dog, human). Unlike CsA, which undergoes transformations including hydroxylation at the C9 amino acid and N-methylleucines (positions 4, 6, 9), AM 4N arises specifically via oxidative N-demethylation. This pathway is significant as N-demethylation reduces the compound's affinity for cyclophilin A, the cytoplasmic receptor critical for CsA's immunosuppressive activity. Consequently, AM 4N exhibits diminished calcineurin inhibition compared to CsA [2] [6].
Table 2: Comparative Properties of Cyclosporin A and Metabolite Derivatives
Property | Cyclosporin A | Cyclosporin AM 4N | Cyclosporin AM 4N-D3 |
---|---|---|---|
Molecular Formula | C₆₂H₁₁₁N₁₁O₁₂ | C₆₁H₁₀₉N₁₁O₁₂ | C₆₁D₃H₁₀₆N₁₁O₁₂ |
Molecular Weight | 1202.61 g/mol | 1188.60 g/mol | 1191.60 g/mol |
Key Modification | None | N-demethylation at Leu-4 | N-demethylation + deuteration at Leu-4 |
Metabolic Pathway | Parent drug | CYP3A4-mediated N-demethylation | Synthetic deuterated metabolite |
Immunosuppressive Potency | High (calcineurin inhibition) | Low (reduced cyclophilin binding) | Presumed low |
Primary Research Use | Immunosuppression | Metabolic marker | Isotopic tracer, metabolic studies |
Pharmacokinetically, CsA displays variable oral bioavailability (~30%) due to P-glycoprotein efflux and CYP3A4 metabolism. AM 4N-D3, as a deuterated metabolite analog, serves as a tool to investigate these pathways without direct therapeutic application. Its deuterium labeling enables precise tracking of metabolite distribution and clearance kinetics in experimental models [3] [6] [10].
Deuterium incorporation at the N-methylleucine-4 residue in cyclosporin AM 4N-D3 induces measurable isotope effects impacting metabolic stability and molecular interactions. The carbon-deuterium (C-D) bond exhibits greater bond strength (~1–2 kcal/mol) and reduced vibrational frequency compared to the carbon-hydrogen (C-H) bond. This difference arises from deuterium's higher atomic mass, leading to a lower zero-point energy state. Consequently, reactions involving cleavage of the C-D bond face higher activation energy barriers [8] [9].
In biochemical contexts, this translates to attenuated metabolism at the deuterated site. In vitro and in vivo studies of deuterated pharmaceuticals demonstrate reduced rates of oxidative N-demethylation by CYP450 enzymes when deuterium replaces hydrogen at reaction centers. For AM 4N-D3, this implies potential resistance to further enzymatic modification at the -N-CD₃ group, enhancing stability compared to non-deuterated AM 4N. However, the intact cyclic peptide structure remains susceptible to alternative metabolic pathways (e.g., hydroxylation at other residues) [6] [10].
Physicochemical properties such as logP (calculated partition coefficient) and solubility are minimally affected by deuteration, as deuterium does not significantly alter electronic distribution or hydrophobicity. For AM 4N-D3, logP values remain comparable to AM 4N (~3.0–4.0), preserving membrane permeability characteristics. However, deuterium can influence intermolecular interactions via subtle changes in van der Waals forces or hydrogen bonding networks. Spectroscopically, AM 4N-D3 is distinguishable from AM 4N by mass spectrometry (3 Da mass shift) and nuclear magnetic resonance spectroscopy (loss of the N-methyl proton signal at ~2.8 ppm) [9].
Table 3: Isotope Effects in Cyclosporin AM 4N-D3
Property | Impact of Deuteration | Experimental Evidence |
---|---|---|
Metabolic Stability | Increased resistance to CYP450-mediated oxidation at N-methyl site | Mass spectrometry shows reduced metabolite formation |
Bond Dissociation Energy | C-D bond: ~5% stronger than C-H bond | Computational modeling; vibrational spectroscopy |
Enzyme Kinetics | Reduced Vmax for N-demethylation reactions | In vitro microsomal studies |
Spectral Properties | Distinctive 1H-NMR signal loss; +3 Da MS shift | NMR: absence of -N-CH3 signal; MS: m/z 1191.6 |
Protein Binding | Minimal change due to preserved 3D structure | Competitive binding assays with cyclophilin |
These isotope effects make AM 4N-D3 invaluable for tracer studies investigating cyclosporine metabolism. When co-administered with CsA, it allows quantification of AM 4N formation kinetics without cross-interference from endogenous metabolites. Furthermore, the kinetic isotope effect (KIE) can be quantified in vivo by comparing deuterated vs. non-deuterated metabolite clearance, providing insights into rate-limiting metabolic steps [8] [10].
CAS No.: 62968-45-0
CAS No.: 28164-57-0
CAS No.: 1910-41-4
CAS No.: 2524-31-4
CAS No.:
CAS No.: